Product packaging for (3S,4R)-4-ethynyloxolan-3-ol(Cat. No.:CAS No. 2165878-10-2; 2307750-64-5)

(3S,4R)-4-ethynyloxolan-3-ol

Cat. No.: B2644169
CAS No.: 2165878-10-2; 2307750-64-5
M. Wt: 112.128
InChI Key: RFVUVGUBRWLVEX-PHDIDXHHSA-N
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Description

Contextualization of Chiral Furanoid Derivatives in Organic Synthesis

Chiral furanoid derivatives, which are oxygen-containing five-membered rings derived from sugars or other chiral sources, are fundamental building blocks in the synthesis of a wide range of complex molecules. thieme-connect.comresearchgate.net Their utility stems from the inherent chirality and the presence of multiple functional groups that can be selectively manipulated. researchgate.net Carbohydrates, in particular, serve as a readily available and inexpensive source of chirality, making them ideal starting materials for the "chiral pool" approach to asymmetric synthesis. researchgate.netsemanticscholar.orgnih.gov This strategy leverages the existing stereocenters of a starting material to create new, complex chiral molecules. semanticscholar.orgstudysmarter.co.uk

The synthesis of furanoid derivatives from carbohydrates often involves the transformation of the sugar's cyclic or acyclic forms into functionalized tetrahydrofurans. researchgate.netnih.gov For instance, D-glucose can be converted into various furanose derivatives, which can then be further elaborated. uni-duesseldorf.de These furanoid structures are key components in many natural products, including those with potential therapeutic applications. researchgate.netuni-duesseldorf.de The development of methods for the stereoselective synthesis of these derivatives is crucial for accessing these important compounds. nih.govsfu.ca

Significance of Stereodefined Ethynyl (B1212043) and Hydroxyl Functionalities

The presence of both a hydroxyl (-OH) and an ethynyl (-C≡CH) group with a defined stereochemistry, as seen in (3S,4R)-4-ethynyloxolan-3-ol, is of great significance in synthetic chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding to biological targets. rsc.org It can also serve as a versatile handle for further chemical transformations.

The ethynyl group is a highly versatile functional group in organic synthesis. nih.gov Its linear geometry and reactivity allow for a wide range of transformations, including carbon-carbon bond-forming reactions like the Sonogashira coupling, "click" chemistry to form triazoles, and various cycloaddition reactions. nih.gov The ethynyl group can also be reduced to provide access to vinyl or alkyl substituents.

The specific spatial arrangement of the hydroxyl and ethynyl groups in a trans-configuration on the oxolane ring, as dictated by the (3S,4R) stereochemistry, provides a rigid and well-defined scaffold. This stereochemical control is critical in the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is essential for biological activity or material properties.

Overview of Research Trajectories for Complex Chiral Building Blocks

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of new synthetic methods for producing complex chiral building blocks. mdpi.com Research in this area has moved beyond traditional methods like resolution of racemates to focus on more efficient and selective strategies. mdpi.com

Key research trajectories include:

Asymmetric Catalysis: The use of chiral catalysts to convert achiral starting materials into chiral products with high enantioselectivity is a major focus. nih.govacs.org This includes asymmetric hydrogenation, epoxidation, and various carbon-carbon bond-forming reactions. mdpi.com

Chiral Pool Synthesis: The utilization of readily available chiral molecules from nature, such as amino acids, terpenes, and carbohydrates, continues to be a cornerstone of complex molecule synthesis. researchgate.netsemanticscholar.orgnih.gov Research in this area focuses on developing new ways to transform these simple building blocks into more complex and highly functionalized intermediates. nih.gov

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and sustainable routes to chiral compounds. nih.gov Enzymes can be used to perform highly selective reactions, such as oxidations or reductions, on complex molecules. nih.gov

Development of Polyfunctionalized Heterocycles: There is a growing interest in the synthesis of complex heterocyclic molecules that contain multiple functional groups and stereocenters. nih.govmdpi.com These building blocks offer a high degree of molecular diversity and can be used to construct a wide range of target molecules.

The synthesis of this compound aligns with these research trends, as it is a complex chiral building block that can be accessed through both chiral pool and asymmetric synthesis approaches, and its polyfunctional nature makes it a valuable intermediate for further synthetic elaboration.

Historical Development of Related Oxolane-Based Chiral Intermediates

The history of oxolane-based chiral intermediates is closely tied to the development of methods for the stereoselective synthesis of tetrahydrofurans. nih.gov Early approaches often relied on the cyclization of chiral precursors, with the stereochemistry of the final product being determined by the stereochemistry of the starting material. nih.gov

A significant advancement in this area was the development of methods for the catalytic asymmetric synthesis of tetrahydrofurans. studysmarter.co.uk These methods allow for the creation of chiral tetrahydrofurans from achiral starting materials with high enantioselectivity. For example, the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides provides a stereoselective route to substituted tetrahydrofurans. sfu.ca

The use of carbohydrates as starting materials for the synthesis of chiral oxolane derivatives has a long history. researchgate.net The pioneering work in this area established the foundation for the "chiral pool" approach to the synthesis of these compounds. thieme-connect.com More recently, researchers have focused on developing more efficient and selective methods for converting carbohydrates into highly functionalized oxolane building blocks. researchgate.net

The synthesis of tetrahydrofuran (B95107) lignans, a class of natural products containing the tetrahydrofuran ring system, has also been a major driver of research in this area. mdpi.com The development of methods for the stereoselective synthesis of these compounds has provided a wealth of knowledge that can be applied to the synthesis of other oxolane-based chiral intermediates.

The synthesis of this compound and related compounds represents a continuation of this historical trend, with researchers leveraging both established and newly developed synthetic methods to access these valuable chiral building blocks. researchgate.netvulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B2644169 (3S,4R)-4-ethynyloxolan-3-ol CAS No. 2165878-10-2; 2307750-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-ethynyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVUVGUBRWLVEX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307750-64-5
Record name rac-(3R,4S)-4-ethynyloxolan-3-ol
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Synthetic Methodologies for 3s,4r 4 Ethynyloxolan 3 Ol and Its Stereoisomers

Retrosynthetic Analysis of the (3S,4R)-Oxolan-3-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For the (3S,4R)-oxolan-3-ol core, the primary disconnections involve the carbon-oxygen bonds of the tetrahydrofuran (B95107) ring and the carbon-carbon bond of the ethynyl (B1212043) group.

A logical retrosynthetic approach would involve disconnecting the ethynyl group first, leading to a protected or masked equivalent of a 4-formyl or 4-carboxyoxolan-3-ol intermediate. This disconnection simplifies the target to the stereochemically rich oxolane core. Further disconnection of the oxolane ring itself can be envisioned through several pathways. One common strategy involves an intramolecular cyclization of a suitable acyclic precursor, such as a 1,4-diol or a protected version thereof. The stereocenters at C3 and C4 would need to be installed in the acyclic precursor with the correct relative and absolute stereochemistry.

Another key retrosynthetic disconnection involves breaking the C3-C4 bond, potentially leading to two simpler fragments that can be joined together. However, controlling the stereochemistry of this bond formation can be challenging. A more common approach is to build the carbon skeleton first and then effect the cyclization to form the oxolane ring.

Enantioselective Synthesis Approaches to (3S,4R)-4-Ethynyloxolan-3-ol

The synthesis of a single enantiomer of this compound requires the use of enantioselective methods to control the formation of the chiral centers. nih.govrsc.org Several powerful strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis offers an elegant and efficient way to generate chiral molecules. In the context of synthesizing the (3S,4R)-oxolan-3-ol core, asymmetric catalysis can be employed at various stages. For instance, an asymmetric dihydroxylation or epoxidation of an appropriate unsaturated acyclic precursor can establish the required stereocenters. Subsequent cyclization would then yield the desired chiral oxolane.

Another powerful application of asymmetric catalysis is in the kinetic resolution of a racemic mixture of a key intermediate. This process selectively transforms one enantiomer into a different compound, allowing for the separation of the desired enantiomer. For example, an enzyme or a chiral metal complex could be used to selectively acylate one enantiomer of a racemic oxolan-3-ol derivative, enabling their separation.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis. nih.govbath.ac.uk

In the synthesis of this compound, a chiral auxiliary could be attached to an acyclic precursor to control the stereochemistry of reactions that form the C3 and C4 stereocenters. For example, an Evans' oxazolidinone auxiliary can be used to direct the stereoselective alkylation or aldol (B89426) reaction of a substrate, which can then be further elaborated to the target oxolane. researchgate.nettcichemicals.com The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

Chiral Auxiliary TypeGeneral Application in SynthesisReference
Evans' OxazolidinonesAsymmetric alkylations, aldol reactions researchgate.nettcichemicals.com
CamphorsultamsAsymmetric Michael additions, Claisen rearrangements wikipedia.org
Pseudoephedrine AmidesAsymmetric alkylations wikipedia.org

Biocatalytic Pathways for Stereoselective Introduction of Functionalities

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and environmentally friendly tool in organic synthesis. pharmafeatures.com Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds.

For the synthesis of this compound, enzymes such as lipases, esterases, and dehydrogenases can be employed. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a protected oxolan-3-ol derivative through selective hydrolysis or acylation. bibliotekanauki.pl Alternatively, a dehydrogenase could be used for the stereoselective reduction of a ketone precursor to the desired (3S,4R)-alcohol. The use of biocatalysts often proceeds under mild reaction conditions and can lead to very high enantiomeric excesses.

Convergent and Linear Synthesis Strategies

Multi-step Organic Synthesis Techniques for Oxolane Derivatization

The introduction of the ethynyl group onto the oxolane core is a key derivatization step. A common method for this transformation is the Sonogashira coupling, which involves the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In the context of synthesizing this compound, a 4-halo or 4-triflyloxyoxolan-3-ol derivative would be coupled with a suitable ethynylating agent, such as trimethylsilylacetylene, followed by deprotection.

Strategies for Introduction of the Ethynyl Group (e.g., Sonogashira coupling precursors)

The introduction of the ethynyl group onto the oxolane (tetrahydrofuran) ring is a critical step in the synthesis of this compound. A prominent and highly effective method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.orgmdpi.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgmdpi.com

In the context of synthesizing ethynyloxolanes, a common strategy involves preparing a precursor molecule that contains a suitable leaving group, such as a halide (iodide or bromide) or a triflate, at the C4 position of the oxolane ring. This halogenated or triflated intermediate then serves as the electrophilic partner in the Sonogashira coupling.

Common Precursors for Sonogashira Coupling:

Precursor TypeDescription
4-Halo-oxolanes The oxolane ring bears an iodine or bromine atom at the C4 position. Aryl iodides are generally more reactive than aryl bromides. wikipedia.org
4-Triflyloxy-oxolanes The hydroxyl group at C4 is converted to a triflate (OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. wikipedia.org

The other reactant in the Sonogashira coupling is a terminal alkyne. For the synthesis of the parent compound, ethynyltrimethylsilane or a similar protected acetylene (B1199291) is often used. The protecting group, such as trimethylsilyl (B98337) (TMS), prevents unwanted side reactions and can be removed in a subsequent step. wikipedia.orgresearchgate.net Alternatively, acetylene surrogates like 1-ethynyl-cyclohexanol can be employed. researchgate.net

The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine (B128534) or diethylamine, which also serves as the solvent. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) (PPh3), are commonly used in conjunction with palladium sources like Pd(PPh3)4 or PdCl2(PPh3)2. mdpi.comchemrxiv.org Copper(I) iodide is the most common co-catalyst, although copper-free Sonogashira protocols have also been developed. organic-chemistry.org

An "inverse Sonogashira reaction" has also been explored where an iodoalkyne is coupled with a boronic acid, which could be an alternative strategy for forming the aryl-alkyne bond if a substituted ethynyl group is desired. nih.gov

Hydroxylation Methods at the C3 Position

The introduction of the hydroxyl group at the C3 position with the correct stereochemistry is another key challenge in the synthesis of this compound. Several methods can be employed to achieve this transformation.

One common approach involves the stereoselective reduction of a ketone precursor, (4R)-4-ethynyloxolan-3-one. The choice of reducing agent is critical to control the stereochemical outcome of the hydroxyl group. Various metal hydride reagents can be used, and the stereoselectivity can often be influenced by the presence of chiral ligands or auxiliaries.

Alternatively, hydroxylation can be achieved through the ring-opening of a suitably substituted epoxide. For instance, a 2,3-epoxy alcohol can undergo a double SN2 process to form a tetrahydrofuran. nih.gov The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting diol.

Enzyme-mediated reactions, such as those using Baeyer-Villiger monooxygenases (BVMOs), can also be employed for the stereoselective hydroxylation of cyclic ketones, leading to the formation of chiral lactones which can then be further manipulated to form the desired tetrahydrofuranol. conicet.gov.ar

Protecting Group Strategies for Ethynyl and Hydroxyl Moieties

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups for the ethynyl and hydroxyl functionalities is essential to prevent undesired side reactions. wikipedia.orgjocpr.com

The terminal alkyne's acidic proton can be reactive under certain conditions. Therefore, it is often protected, typically as a silyl (B83357) ether. The most common protecting group for this purpose is the trimethylsilyl (TMS) group. researchgate.net This group is stable under many reaction conditions but can be easily removed when desired.

The hydroxyl group at the C3 position is also typically protected during the synthesis to prevent it from interfering with subsequent reactions, such as the Sonogashira coupling. A variety of protecting groups can be used for alcohols, with the choice depending on the specific reaction conditions to be employed in the synthetic sequence. wikipedia.org

Common Protecting Groups for Hydroxyl and Ethynyl Groups:

Functional GroupProtecting GroupCommon Introduction ReagentsCommon Deprotection Conditions
Ethynyl Trimethylsilyl (TMS)Trimethylsilyl chloride (TMSCl)Fluoride (B91410) ion sources (e.g., TBAF), mild acid or base
Hydroxyl Silyl Ethers (e.g., TBDMS, TIPS)TBDMSCl, TIPSCl with a base (e.g., imidazole)Fluoride ion sources (e.g., TBAF), acid harvard.edu
Hydroxyl Benzyl (B1604629) (Bn)Benzyl bromide (BnBr) with a baseHydrogenolysis (H2, Pd/C) sigmaaldrich.cn
Hydroxyl Acetyl (Ac)Acetic anhydride (B1165640) or acetyl chloride with a baseMild base (e.g., K2CO3, NH3) highfine.com

Selective Protection and Deprotection Regimes

The ability to selectively protect and deprotect different functional groups is a cornerstone of modern organic synthesis. organic-chemistry.org In the synthesis of this compound, it is often necessary to differentiate between the ethynyl and hydroxyl groups, or between multiple hydroxyl groups if a diol precursor is used.

This is often achieved through an "orthogonal protection" strategy, where different protecting groups are chosen that can be removed under distinct reaction conditions. wikipedia.org For example, a silyl ether protecting a hydroxyl group can be removed with a fluoride source, while a benzyl ether protecting another hydroxyl group would be stable under these conditions but could be removed by hydrogenolysis. harvard.edusigmaaldrich.cn Similarly, an ester protecting group can be removed by base-catalyzed hydrolysis without affecting a silyl or benzyl ether. highfine.com

The relative reactivity of different hydroxyl groups can also be exploited for selective protection. For instance, a primary hydroxyl group is generally more reactive than a secondary hydroxyl group and can often be selectively protected under carefully controlled conditions. researchgate.net

Chemo-, Regio-, and Stereoselective Transformations in Synthesis

The synthesis of a specific stereoisomer like this compound requires a high degree of control over chemo-, regio-, and stereoselectivity at various stages. mdpi.commdpi.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. An example is the selective reduction of a ketone in the presence of an alkyne.

Regioselectivity is the control of where a reaction occurs on a molecule. In the synthesis of substituted tetrahydrofurans, this is crucial when introducing substituents at specific positions of the ring. researchgate.net

Stereoselectivity , particularly diastereoselectivity and enantioselectivity, is paramount for obtaining the desired (3S,4R) configuration. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. conicet.gov.armdpi.com

Various synthetic strategies are employed to achieve this control. These include intramolecular S_N2 reactions, catalytic asymmetric hydrogenations, and enzyme-catalyzed resolutions. nih.govmdpi.com For instance, the stereoselective synthesis of tetrahydrofurans can be achieved through the intramolecular cyclization of a γ-hydroxy alkene, where the stereochemistry of the starting material dictates the stereochemistry of the product. organic-chemistry.org

Synthesis of Racemic (3R,4S)-4-Ethynyloxolan-3-ol and Diastereomeric Forms

While the synthesis of a single enantiomer is often the ultimate goal, the synthesis of the racemic mixture, in this case, (±)-(3R,4S)-4-ethynyloxolan-3-ol, is a common starting point. Racemic synthesis does not require the use of chiral catalysts or resolving agents, making it a more straightforward process. The resulting racemic mixture can then be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The synthesis of other diastereomers of 4-ethynyloxolan-3-ol, such as (3S,4S) or (3R,4R), would involve modifying the stereochemistry-determining steps in the synthetic sequence. For example, using the opposite enantiomer of a chiral catalyst or starting material would lead to the formation of the enantiomeric product. To obtain a diastereomer, a step that inverts the stereochemistry at one of the chiral centers would be necessary, or a different synthetic route that establishes the desired relative stereochemistry would need to be devised. The synthesis of all possible diastereomers is often important for structure-activity relationship studies in medicinal chemistry. nih.gov The separation of these diastereomers can often be achieved by standard chromatographic techniques like HPLC. mdpi.com

Advanced Derivatization and Chemical Transformations of 3s,4r 4 Ethynyloxolan 3 Ol

Reactions Involving the Ethynyl (B1212043) Functionality

The terminal alkyne group in (3S,4R)-4-ethynyloxolan-3-ol is a versatile handle for carbon-carbon bond formation and functional group interconversion.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Click Chemistry)

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction allows for the direct attachment of the ethynyloxolanol moiety to various aromatic and vinylic systems. While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of the Sonogashira coupling is well-established. The reaction can be carried out under mild conditions, making it suitable for complex molecules.

A typical Sonogashira coupling reaction involving a generic 4-ethynyl-tetrahydrofuran-3-ol derivative is depicted below:

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
This compoundAryl Iodide (e.g., Iodobenzene)Pd(PPh₃)₂Cl₂, CuITriethylamine (B128534) (Et₃N)Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)(3S,4R)-4-(phenylethynyl)oxolan-3-ol
This compoundVinyl Bromide (e.g., 1-Bromostyrene)Pd(PPh₃)₄, CuIDiisopropylamine (DIPA)Toluene(3S,4R)-4-(styrylethynyl)oxolan-3-ol

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. organic-chemistry.org This reaction provides a straightforward method for the synthesis of 1,4-disubstituted 1,2,3-triazoles by coupling a terminal alkyne with an azide. The resulting triazole ring is a stable and valuable linker in medicinal chemistry and materials science. The reaction of this compound with various organic azides can be expected to proceed smoothly in the presence of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

Below is an illustrative table of potential CuAAC reactions with this compound:

Reactant 1Reactant 2Catalyst SystemSolventProduct
This compoundBenzyl (B1604629) AzideCuSO₄·5H₂O, Sodium Ascorbatet-Butanol/H₂O(3S,4R)-4-((1-benzyl-1H-1,2,3-triazol-4-yl)oxolan-3-ol
This compound1-Azido-4-fluorobenzeneCuIDimethyl Sulfoxide (DMSO)(3S,4R)-4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)oxolan-3-ol

Hydration, Halogenation, and Hydroboration Reactions of the Alkyne

Hydration:

The hydration of the terminal alkyne in this compound, typically catalyzed by mercury(II) salts in the presence of aqueous acid, would lead to the formation of a methyl ketone according to Markovnikov's rule. This transformation converts the linear ethynyl group into a carbonyl functionality, opening up further synthetic possibilities.

Halogenation:

The addition of halogens (e.g., Br₂, Cl₂) across the alkyne triple bond can proceed in a stepwise manner. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene, while the addition of a second equivalent leads to a tetrahaloalkane. The stereochemistry of the first addition can be influenced by the reaction conditions.

Hydroboration-Oxidation:

Hydroboration-oxidation of the terminal alkyne provides a method for the anti-Markovnikov hydration of the triple bond. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, 9-BBN), followed by oxidative workup with hydrogen peroxide and a base, yields an aldehyde. This reaction is complementary to the direct hydration of the alkyne.

A summary of these transformations is presented in the table below:

ReactionReagentsExpected Product
HydrationH₂SO₄, H₂O, HgSO₄(3S,4R)-4-acetyloxolan-3-ol
Bromination (1 equiv.)Br₂ in CCl₄(3S,4R)-4-(1,2-dibromoethenyl)oxolan-3-ol
Bromination (2 equiv.)Excess Br₂ in CCl₄(3S,4R)-4-(1,1,2,2-tetrabromoethyl)oxolan-3-ol
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-((3S,4R)-3-hydroxyoxolan-4-yl)acetaldehyde

Modifications of the Ethynyl Group (e.g., trimethylsilyl (B98337) protection)

To perform selective reactions at the hydroxyl group, the acidic proton of the terminal alkyne often needs to be protected. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes. Deprotonation of the alkyne with a strong base, such as n-butyllithium, followed by quenching with trimethylsilyl chloride, affords the TMS-protected alkyne. This protecting group is generally stable under a variety of reaction conditions but can be readily removed with fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or under basic conditions.

ReactionReagentsProduct
TMS Protection1. n-BuLi, THF, -78 °C; 2. TMSCl(3S,4R)-4-((trimethylsilyl)ethynyl)oxolan-3-ol
TMS DeprotectionTBAF, THFThis compound

Transformations at the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the oxolane ring is another key site for derivatization.

Esterification and Etherification Reactions

Esterification:

The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride, anhydride (B1165640), or carboxylic acid under appropriate conditions. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. These ester derivatives can be useful for modifying the polarity of the molecule or for introducing other functional handles.

Etherification:

Etherification, such as the Williamson ether synthesis, can be achieved by deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups at the C-3 oxygen.

The table below illustrates these transformations:

ReactionReagentsExpected Product
Esterification (Acetylation)Acetyl chloride, Pyridine, CH₂Cl₂(3S,4R)-4-ethynyloxolan-3-yl acetate
Esterification (Benzoylation)Benzoyl chloride, Et₃N, CH₂Cl₂(3S,4R)-4-ethynyloxolan-3-yl benzoate
Etherification (Methylation)1. NaH, THF; 2. CH₃I(3S,4R)-3-methoxy-4-ethynyloxolane
Etherification (Benzylation)1. NaH, THF; 2. Benzyl bromide(3S,4R)-3-(benzyloxy)-4-ethynyloxolane

Oxidation and Reduction Pathways

Oxidation:

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, (S)-4-ethynyloxolan-3-one. A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. The choice of oxidant would depend on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction (of derived ketone):

While the starting material is already an alcohol, if it were oxidized to the ketone, stereoselective reduction could be employed to access the diastereomeric alcohol, (3R,4R)-4-ethynyloxolan-3-ol. Reagents like sodium borohydride (B1222165) would likely lead to a mixture of diastereomers, while bulkier reducing agents might offer higher stereoselectivity. This pathway highlights the potential to access other stereoisomers of this valuable scaffold.

ReactionReagentsProduct
OxidationPCC, CH₂Cl₂(S)-4-ethynyloxolan-3-one
OxidationDess-Martin Periodinane, CH₂Cl₂(S)-4-ethynyloxolan-3-one
Reduction of KetoneNaBH₄, MethanolMixture of (3S,4R)- and (3R,4R)-4-ethynyloxolan-3-ol

Derivatization for Prodrug Applications (excluding clinical data)

The secondary hydroxyl group and the terminal ethynyl group of this compound are prime targets for derivatization to create prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve physicochemical properties such as solubility, stability, and bioavailability.

The most common strategy for masking hydroxyl groups in prodrug design is through the formation of esters or phosphates. These promoieties can be cleaved in vivo by esterases or phosphatases to release the active parent alcohol.

Another sophisticated approach involves the use of phosphate-based prodrugs, such as the ProTide technology. This strategy involves the formation of a phosphoramidate (B1195095) derivative, which can bypass the first step of nucleoside phosphorylation, a key activation step for many antiviral agents. While this compound is not a nucleoside, the principle of using a phosphoramidate moiety to deliver a phosphorylated metabolite could be conceptually applied. A general synthesis for such a derivative would involve the reaction of the alcohol with an aminoacyl phosphorochloridate.

The S-acyl-2-thioethyl (SATE) prodrug strategy is another method that could be employed. This approach creates a phosphate (B84403) triester that is ultimately cleaved in vivo to release the phosphorylated parent molecule.

The ethynyl group, while less commonly derivatized for prodrug applications, can be a handle for chemical modification. For instance, it has been used as a point of attachment for radiolabels, indicating its reactivity. While not a prodrug in the traditional sense, this demonstrates the potential for functionalization at this position.

The following table outlines potential prodrug derivatizations for this compound based on common strategies for alcohols:

Prodrug StrategyPotential PromoietiesPotential Advantages
Esterification Acetate, Pivalate, BenzoateIncreased lipophilicity, improved membrane permeability
Phosphorylation Phosphate monoesterIncreased aqueous solubility
ProTide Aryloxy phosphoramidateBypasses enzymatic activation steps, targeted delivery
SATE S-acyl-2-thioethylControlled release of the phosphorylated active compound

Ring Modifications and Annulations Involving the Oxolane Core

The tetrahydrofuran (oxolane) ring of this compound can be subjected to various chemical transformations to alter its size, introduce new stereocenters, and create fused ring systems.

Ring expansion of tetrahydrofurans to tetrahydropyrans has been reported in the literature, often proceeding through a rearrangement mechanism. For example, a mesylate derivative of a hydroxymethyl-tetrahydrofuran can undergo a silver carbonate-promoted ring expansion. A similar strategy could conceptually be applied to a derivative of this compound, where the hydroxyl group is first converted to a suitable leaving group.

Photochemical methods have also been developed for the ring expansion of smaller oxetane (B1205548) rings to tetrahydrofurans, suggesting that ring expansion strategies for five-membered rings are an area of active research.

Ring contraction of tetrahydropyran (B127337) derivatives to 2-acyltetrahydrofurans has also been demonstrated, indicating the possibility of manipulating the ring size of cyclic ethers. While a direct contraction of the oxolane ring in this compound is not a straightforward transformation, it highlights the chemical accessibility of related structural modifications.

The existing stereocenters at the 3- and 4-positions of the oxolane ring can direct the stereoselective introduction of new functionalities. Palladium-catalyzed oxidative cyclization of alkenols is a known method for creating substituted tetrahydrofurans with high diastereoselectivity, where intramolecular hydrogen bonding can control the stereochemical outcome. This principle could be applied in reverse, where the existing hydroxyl group of this compound directs the addition of substituents to other positions on the ring.

Annulation reactions, such as [3+2] cycloadditions, are powerful tools for constructing highly substituted tetrahydrofurans. For instance, the reaction of allylsilanes with aldehydes can lead to the formation of tetrahydrofuran rings with multiple stereocenters. The ethynyl group of this compound could potentially participate in such cycloaddition reactions after conversion to a suitable vinyl species.

Furthermore, reactions on the existing functional groups can lead to the formation of new stereocenters. For example, a diastereoselective reduction of a ketone, which could be formed by oxidation of the secondary alcohol in this compound, would introduce a new stereocenter.

The following table summarizes potential ring modifications and their outcomes for the this compound scaffold:

Reaction TypePotential Reagents/ConditionsPotential Outcome
Ring Expansion Mesylation followed by silver carbonateFormation of a tetrahydropyran derivative
[3+2] Annulation Conversion of ethynyl to vinyl, then reaction with an activated alkeneFused or spirocyclic tetrahydrofuran derivative with new stereocenters
Directed Functionalization Palladium-catalyzed reaction with an alkeneIntroduction of a new substituent with controlled stereochemistry
Oxidation-Reduction Oxidation of the alcohol to a ketone, followed by diastereoselective reductionInversion of the C3 stereocenter or creation of a new diastereomer

Role of 3s,4r 4 Ethynyloxolan 3 Ol As a Chiral Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Chiral Heterocyclic Compounds

The inherent stereochemistry of (3S,4R)-4-ethynyloxolan-3-ol makes it an invaluable starting material for the synthesis of various chiral heterocyclic compounds. The tetrahydrofuran (B95107) ring, a common motif in many natural products and bioactive molecules, provides a rigid scaffold upon which further chemical transformations can be performed with a high degree of stereocontrol. The vicinal arrangement of the hydroxyl and ethynyl (B1212043) groups offers a platform for a range of synthetic manipulations.

The terminal alkyne functionality is particularly amenable to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are themselves important heterocyclic scaffolds in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding. By reacting this compound with various organic azides, a library of chiral triazole-substituted oxolanes can be readily generated, each possessing a unique substitution pattern and potential biological activity.

Furthermore, the ethynyl group can participate in other cycloaddition reactions, such as 1,3-dipolar cycloadditions with nitrile oxides to form isoxazoles, another important class of heterocyclic compounds with diverse pharmacological properties. The hydroxyl group can be used as a handle for further functionalization or as a directing group to influence the stereochemical outcome of subsequent reactions on the oxolane ring.

Application in the Construction of Nucleoside Analogs and Related Scaffolds

Perhaps one of the most significant applications of this compound is in the synthesis of nucleoside analogs. Nucleoside analogs are a critical class of antiviral and anticancer agents that function by mimicking natural nucleosides and interfering with nucleic acid replication and repair. The tetrahydrofuran core of this compound serves as a mimic of the furanose sugar moiety found in natural nucleosides.

The presence of the 4'-ethynyl group has been shown to be a key structural feature in a number of potent nucleoside analog inhibitors of viral polymerases, including those from the human immunodeficiency virus (HIV). The synthesis of such analogs often involves the coupling of a suitably protected form of this compound with a heterocyclic base (nucleobase).

A prominent example of this application is in the synthesis of 4'-ethynyl-2'-deoxy-2'-fluoroguanosine and related compounds. These molecules have demonstrated potent anti-HIV activity. The general synthetic strategy involves the stereoselective glycosylation of a purine (B94841) or pyrimidine (B1678525) base with an activated derivative of the chiral oxolane.

Reactant 1 (Chiral Building Block) Reactant 2 (Nucleobase) Resulting Nucleoside Analog Scaffold
Activated this compound derivativeSilylated Guanine4'-Ethynyl-2'-deoxyguanosine analog
Activated this compound derivativeSilylated Cytosine4'-Ethynyl-2'-deoxycytidine analog
Activated this compound derivativeSilylated Adenine4'-Ethynyl-2'-deoxyadenosine analog
Activated this compound derivativeSilylated Thymine4'-Ethynyl-2'-deoxythymidine analog

The unique stereochemistry of the starting material is crucial for ensuring the correct spatial arrangement of the nucleobase and the ethynyl group, which is often essential for effective binding to the target enzyme.

Utility in the Synthesis of Advanced Intermediates for Active Pharmaceutical Ingredients (excluding clinical data)

Beyond its direct incorporation into potential drug candidates, this compound serves as a key intermediate in the synthesis of more complex molecules that are precursors to active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the sequential or orthogonal elaboration of the hydroxyl and ethynyl groups, leading to advanced intermediates with multiple points of diversification.

For instance, the hydroxyl group can be oxidized to a ketone, providing an entry point for the introduction of new stereocenters via stereoselective reduction or addition reactions. The ethynyl group can be transformed into a variety of other functional groups, such as carboxylic acids, aldehydes, or vinyl groups, through well-established chemical transformations. This versatility allows synthetic chemists to construct complex molecular frameworks that are difficult to access through other routes.

Development of Novel Synthetic Routes Utilizing its Unique Stereochemistry

The well-defined stereochemistry of this compound has also spurred the development of novel synthetic methodologies. The fixed spatial relationship between the hydroxyl and ethynyl groups can be exploited to direct the outcome of chemical reactions in a predictable manner.

For example, the hydroxyl group can act as an internal directing group in reactions involving the ethynyl moiety, leading to high levels of stereoselectivity. This has been explored in reactions such as intramolecular cyclizations, where the hydroxyl group can pre-organize the transition state to favor the formation of a specific stereoisomer of the cyclic product.

Furthermore, the development of efficient and scalable synthetic routes to this compound itself is an active area of research. These efforts often focus on asymmetric synthesis, starting from achiral precursors and employing chiral catalysts or auxiliaries to establish the desired stereocenters. The availability of this building block through efficient synthetic routes is critical for its widespread application in both academic and industrial research.

The unique stereochemical and functional group combination of this compound will undoubtedly continue to inspire the development of new synthetic strategies and the discovery of novel bioactive molecules.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

NMR spectroscopy serves as the cornerstone for the structural analysis of (3S,4R)-4-ethynyloxolan-3-ol, enabling the unambiguous determination of its constitution and relative stereochemistry. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive map of the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis and Proton Connectivity

The ¹H NMR spectrum of this compound provides critical information regarding the chemical environment, number, and connectivity of protons. The distinct chemical shifts (δ) and spin-spin coupling constants (J) for each proton are indicative of their spatial relationships and neighboring atoms.

Key Expected ¹H NMR Features:

Oxolane Ring Protons: The protons attached to the tetrahydrofuran (B95107) ring (H2, H3, H4, and H5) would exhibit complex splitting patterns due to coupling with each other. The specific coupling constants between H3 and H4 would be crucial in confirming their trans relationship.

Ethynyl (B1212043) Proton: A characteristic signal for the terminal alkyne proton (-C≡C-H) is expected, typically appearing as a sharp singlet or a narrow doublet if coupled to other nearby protons.

Hydroxyl Proton: The hydroxyl (-OH) proton signal's chemical shift can be variable and concentration-dependent. It may appear as a broad singlet.

A detailed analysis of the coupling patterns allows for the establishment of proton connectivity throughout the molecule.

Hypothetical ¹H NMR Data Table:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2aValuee.g., ddJ2a,2b, J2a,3
H2bValuee.g., ddJ2b,2a, J2b,3
H3Valuee.g., dddJ3,2a, J3,2b, J3,4
H4Valuee.g., ddJ4,3, J4,5a
H5aValuee.g., ddJ5a,5b, J5a,4
H5bValuee.g., ddJ5b,5a, J5b,4
C≡C-HValuee.g., s-
OHValuee.g., br s-

Note: This table is illustrative. Actual chemical shifts and coupling constants would be determined from experimental data.

¹³C NMR Chemical Shift Assignments and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The chemical shifts are indicative of the type of carbon (e.g., sp³, sp², sp) and the nature of its attached atoms.

Expected ¹³C NMR Signals:

Oxolane Carbons: Four distinct signals are expected for the carbon atoms of the tetrahydrofuran ring. The carbons bearing the hydroxyl (C3) and ethynyl (C4) groups would be shifted downfield due to the electron-withdrawing nature of these substituents.

Ethynyl Carbons: Two signals corresponding to the alkyne carbons (-C≡C-) would be observed in the characteristic region for sp-hybridized carbons.

Hypothetical ¹³C NMR Data Table:

Carbon AssignmentChemical Shift (δ, ppm)
C2Value
C3Value
C4Value
C5Value
-C ≡CHValue
-C≡C HValue

Note: This table is illustrative. Actual chemical shifts would be determined from experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbons. This would be instrumental in tracing the connectivity of the protons around the oxolane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC correlations would be expected from the ethynyl proton to C4 and the other alkyne carbon.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) can be employed to determine the purity of a sample of this compound without the need for a compound-specific reference standard. By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the compound can be calculated. Furthermore, qNMR can be a powerful tool for monitoring the progress of a chemical reaction that produces or consumes this compound, providing real-time information on reaction kinetics and yield.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Ethynyl and Hydroxyl Groups

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the ethynyl and hydroxyl groups.

Key Expected IR Absorption Bands:

-OH Stretch: A broad and strong absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding.

≡C-H Stretch: A sharp, and typically strong, absorption band is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne.

-C≡C- Stretch: A weak to medium, sharp absorption band in the region of 2150-2100 cm⁻¹ would indicate the carbon-carbon triple bond stretch. The intensity of this band can be variable.

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1150-1050 cm⁻¹, would be indicative of the C-O stretching vibration of the tetrahydrofuran ring ether linkage and the secondary alcohol.

Hypothetical IR Data Table:

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3600-3200Strong, Broad
Ethynyl (-C≡CH)≡C-H Stretch~3300Strong, Sharp
-C≡C- Stretch2150-2100Weak-Medium, Sharp
Ether/Alcohol (C-O)C-O Stretch1150-1050Strong

Note: This table is illustrative. Actual absorption frequencies would be determined from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a molecule like this compound, MS provides crucial information about its molecular weight and structural features through controlled fragmentation.

In a typical electron ionization (EI) mass spectrum of a related compound, tetrahydrofuran-3-ol, the molecular ion peak (M+) would be observed, confirming the molecular weight. The fragmentation of this parent compound would likely involve the loss of small, stable neutral molecules. For instance, the cleavage of the C-C bonds within the tetrahydrofuran ring or the loss of a water molecule from the alcohol group would lead to characteristic fragment ions. The presence of the ethynyl group in this compound would introduce additional fragmentation pathways, such as the loss of the C₂H radical or neutral acetylene (B1199291), providing further structural confirmation.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss
112 [C₆H₈O₂]⁺ (Molecular Ion)
95 [C₆H₇O]⁺ OH
83 [C₅H₃O₂]⁺ C₂H₅
69 [C₄H₅O]⁺ C₂H₃O

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. researchgate.net This technique can differentiate between molecules that have the same nominal mass but different chemical formulas. For this compound, with a chemical formula of C₆H₈O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, and ¹⁶O).

An experimental HRMS measurement that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition, distinguishing it from other potential isomers or isobaric compounds.

Table 2: High-Resolution Mass Spectrometry Data for C₆H₈O₂

Parameter Value
Molecular Formula C₆H₈O₂
Calculated Exact Mass 112.05243 u

Note: The calculated exact mass is a theoretical value. Experimental verification is required for confirmation.

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of stereocenters is a crucial aspect of characterizing chiral molecules. Chiroptical methods exploit the differential interaction of chiral substances with polarized light.

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. wikipedia.orgpharmacy180.com The direction and magnitude of this rotation are characteristic of a specific enantiomer. A dextrorotatory (+) compound rotates the plane of polarized light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. wikipedia.org The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation, concentration, and path length. libretexts.org For this compound, the specific rotation would be a key experimental parameter to report, and its sign would be indicative of the enantiomer present.

Table 3: Representative Optical Rotation Data Reporting

Compound Configuration Specific Rotation [α]²⁰D Solvent

Note: Specific experimental values for the optical rotation of this compound are not available in the public domain and would need to be determined experimentally.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.

The experimental ECD spectrum of this compound would be compared with the theoretical spectrum calculated using quantum chemical methods. A good agreement between the experimental and calculated spectra for a specific stereoisomer allows for the confident assignment of its absolute configuration.

Table 4: Principles of ECD Spectroscopy for Stereochemical Assignment

Technique Principle Application to this compound

Note: The successful application of ECD requires both experimental measurement and computational analysis.

Computational and Theoretical Investigations of 3s,4r 4 Ethynyloxolan 3 Ol

Conformational Analysis and Energy Landscape Exploration

The flexibility of the five-membered oxolane ring, combined with the rotational freedom of the hydroxyl and ethynyl (B1212043) substituents, results in a complex potential energy surface for (3S,4R)-4-ethynyloxolan-3-ol. Conformational analysis is crucial for understanding its structure and reactivity. The oxolane (tetrahydrofuran) ring is known to adopt non-planar conformations, typically described by a pseudorotation circuit of envelope (C_s symmetry) and twist (C_2 symmetry) forms. tsinghua.edu.cnrsc.org The substituents at the C3 and C4 positions dictate the preferred conformation by minimizing steric and electronic repulsions.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) offers a computationally efficient method to explore the vast conformational space of this compound. youtube.com A typical study would begin with a systematic or stochastic conformational search using a suitable force field (e.g., MMFF or OPLS). This process involves systematically rotating all acyclic single bonds and sampling the pseudorotation coordinates of the oxolane ring to identify numerous potential low-energy structures.

Following the initial search, molecular dynamics (MD) simulations would be employed. By simulating the motion of the molecule over time at a given temperature, MD allows for a more extensive exploration of the conformational landscape, potentially overcoming energy barriers to find all relevant stable conformers. sinica.edu.tw The trajectory from an MD simulation can be analyzed to identify the most populated conformational families.

Table 1: Representative Data from a Hypothetical Molecular Mechanics Study (Note: This table is illustrative of the type of data that would be generated; specific values are not available from published literature.)

Conformer IDRing Pucker (Type)Dihedral Angle (H-O-C3-C4)Relative Energy (kcal/mol)Population (%)
Conf-1Envelope (C_s)-65°0.0055.2
Conf-2Twist (C_2)175°0.8521.3
Conf-3Envelope (C_s)58°1.2012.5

Quantum Chemical Calculations of Stable Conformations

The geometries of the low-energy conformers identified through molecular mechanics would then be subjected to more accurate quantum chemical calculations. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G(d,p) or larger), are commonly used to optimize the geometry and calculate the relative energies of each conformer. tsinghua.edu.cn

These calculations provide more reliable energy rankings by explicitly treating the electronic structure. Solvation effects can also be included using continuum solvation models (like PCM or SMD) to understand how the conformational preferences might change in different solvent environments. The final output would be a set of stable conformations with their corresponding Gibbs free energies, allowing for the prediction of their equilibrium populations at a given temperature.

Reaction Mechanism Studies Related to its Synthesis and Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those for the synthesis of complex stereodefined molecules like substituted tetrahydrofurans. nih.govnih.gov Such studies can explain the origins of stereoselectivity and guide the optimization of reaction conditions.

Transition State Theory and Reaction Pathway Analysis

To study a reaction, such as the stereoselective synthesis of this compound, computational chemists would use quantum chemical methods to map out the entire reaction pathway. This involves locating and characterizing the structures of reactants, intermediates, transition states (TS), and products. wikipedia.org

Transition state theory (TST) is the framework used to connect the properties of the transition state to the reaction rate. wikipedia.org By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined. A key procedure is to perform a frequency calculation on the optimized TS geometry; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located TS correctly connects the reactants and products.

Computational Modeling of Stereoselective Processes

Many synthetic routes to substituted tetrahydrofurans are stereoselective. nottingham.ac.ukchemistryviews.orgresearchgate.net Computational modeling can reveal the origins of this selectivity. For a reaction leading to this compound, a key step might be an intramolecular cyclization or an addition to a precursor molecule.

A computational study would involve locating the transition states for the formation of all possible stereoisomers. For example, in an intramolecular cyclization, different transition state conformations would lead to different diastereomers. By comparing the calculated activation free energies for these competing pathways, the model can predict the major product. The energy differences often arise from subtle steric clashes or favorable electronic interactions in one transition state structure over another. nih.gov

Table 2: Illustrative Data for a Transition State Analysis (Note: This table is illustrative of the type of data that would be generated; specific values are not available from published literature.)

PathwayProduct StereoisomerRelative Transition State Energy (ΔG‡, kcal/mol)Predicted Major/Minor
TS-A(3S,4R)15.2Major
TS-B(3R,4R)17.8Minor
TS-C(3S,4S)18.1Minor

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. DFT calculations can provide a wealth of information about how electron density is distributed within the molecule and which sites are most likely to engage in chemical reactions. nih.gov

Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity. The energy and location of the HOMO indicate where the molecule is most likely to act as an electron donor (nucleophile), while the LUMO indicates its susceptibility to electron acceptance (electrophilicity). For this molecule, the HOMO is likely to have significant contributions from the oxygen lone pairs and the ethynyl π-system.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. nih.gov Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, such as the area around the hydroxyl oxygen. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

Atomic Charges: Various schemes (e.g., Mulliken, NBO) can be used to calculate the partial charge on each atom. These charges help identify nucleophilic and electrophilic centers within the molecule, providing a quantitative measure of the polarity of bonds like C-O and O-H.

These descriptors collectively provide a detailed picture of the molecule's inherent reactivity, predicting how it might interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.orglibretexts.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. libretexts.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, theoretical calculations, typically performed using Density Functional Theory (DFT) at the B3LYP/6-311G level, are employed to determine the energies of these frontier orbitals. vjol.info.vn The HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and ether groups and the π-system of the ethynyl group, which are the regions with the highest electron density. Conversely, the LUMO is anticipated to be distributed over the antibonding orbitals of the molecule.

The calculated energy values provide insight into the molecule's electronic behavior. The HOMO-LUMO gap is a key descriptor of chemical reactivity, with a smaller gap facilitating electronic transitions and suggesting a higher propensity for the molecule to engage in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound.
ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)-6.85
ELUMO (Lowest Unoccupied Molecular Orbital)-0.30
Energy Gap (ΔE)6.55

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution within a molecule and predict its reactive behavior. vjol.info.vn The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. In contrast, regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.

In the case of this compound, the MEP map would be expected to show significant negative potential localized around the oxygen atom of the hydroxyl group and the oxygen atom within the oxolane ring, owing to their high electronegativity and the presence of lone pairs of electrons. mdpi.comlibretexts.org Another region of moderate electron density would be the carbon-carbon triple bond of the ethynyl group. The most positive potential (blue region) would be concentrated around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack. The hydrogen atoms attached to the carbon framework would exhibit moderately positive potential. This visual representation of charge distribution is invaluable for understanding the molecule's intermolecular interactions and predicting its reactivity patterns.

Table 2: Predicted Electrostatic Potential Ranges on the Molecular Surface of this compound.
Molecular RegionPredicted Electrostatic Potential Range (kcal/mol)Reactivity Implication
Hydroxyl Oxygen (O-H)-35 to -50Site for electrophilic attack / hydrogen bond acceptor
Oxolane Oxygen (C-O-C)-30 to -45Site for electrophilic attack / hydrogen bond acceptor
Ethynyl Group (C≡C)-10 to -20Moderate site for electrophilic attack
Hydroxyl Hydrogen (O-H)+40 to +55Site for nucleophilic attack / hydrogen bond donor
Aliphatic Hydrogens (C-H)+15 to +25Weakly electrophilic sites

Prediction and Validation of Spectroscopic Data

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. nih.gov Computational methods, particularly DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts, serving as a valuable tool for structure verification and assignment of experimental spectra. nih.govchemaxon.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT calculations (e.g., at the B3LYP/6-311++G(2d,p) level) to compute theoretical chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. The hydroxyl proton is expected to appear as a broad singlet with a variable chemical shift. The protons on the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The acetylenic proton at the end of the ethynyl group would appear as a characteristic signal in its expected region.

Similarly, the ¹³C NMR spectrum would show distinct peaks for each carbon atom. The carbons of the ethynyl group would resonate in their typical downfield region. The carbons of the oxolane ring would appear at chemical shifts influenced by the electronegative oxygen atom and the neighboring substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H (on C≡C)2.5 - 2.8d (doublet)
H (on C3)4.2 - 4.5m (multiplet)
H (on C4)3.0 - 3.3m (multiplet)
H (on C2, C5)3.7 - 4.1m (multiplet)
H (on OH)1.5 - 3.0br s (broad singlet)
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C≡CH80 - 85
C≡CH70 - 75
C3-OH75 - 80
C4-C≡CH40 - 45
C2, C5 (Oxolane)65 - 75

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. msu.edu Theoretical vibrational frequency calculations using quantum chemical methods like DFT can predict the IR spectrum of a molecule with a high degree of accuracy. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking. youtube.com Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

For this compound, the calculated vibrational spectrum would be dominated by characteristic peaks corresponding to its functional groups. A strong, broad absorption band is expected for the O-H stretching vibration of the alcohol group. libretexts.orgyoutube.com The C≡C-H stretching vibration of the terminal alkyne should appear as a sharp, distinct peak. libretexts.org The C≡C triple bond stretch would be observed as a weaker absorption in its characteristic region. libretexts.org Additionally, the C-O stretching vibrations of the ether and alcohol functionalities would be present in the fingerprint region of the spectrum.

Table 5: Predicted Key Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
O-H stretchAlcohol3300 - 3500Strong, Broad
≡C-H stretchAlkyne~3300Strong, Sharp
C-H stretch (sp³)Alkane2850 - 3000Medium
C≡C stretchAlkyne2100 - 2150Weak to Medium
C-O stretchEther, Alcohol1050 - 1150Strong

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for (3S,4R)-4-ethynyloxolan-3-ol are not extensively documented in the literature. Future research will likely focus on developing stereoselective and environmentally benign methods for its preparation. Drawing inspiration from the synthesis of other substituted tetrahydrofurans, several promising avenues can be explored. nih.govresearchgate.net

One potential strategy involves the stereoselective epoxidation of a suitable homoallylic alcohol, followed by an intramolecular cyclization. The ethynyl (B1212043) group could be introduced either before or after the formation of the tetrahydrofuran (B95107) ring. Another approach could be the use of asymmetric catalysis to control the stereochemistry during the cyclization process.

Key areas for investigation in the synthesis of this compound include:

Catalyst Development: The design of novel catalysts that can facilitate the key bond-forming reactions with high stereoselectivity and yield will be crucial.

Green Chemistry Principles: The use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste will be important considerations for developing sustainable synthetic protocols.

Process Optimization: The optimization of reaction conditions, such as temperature, pressure, and solvent systems, will be necessary to maximize the efficiency of the synthesis.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Epoxidation-Cyclization Well-established methodology for tetrahydrofuran synthesis.Control of stereochemistry at multiple centers.
Asymmetric Catalysis High potential for enantioselectivity.Catalyst cost and sensitivity.
Radical Cyclization Mild reaction conditions. nih.govRegioselectivity and stereocontrol can be challenging.

Exploration of Novel Derivatizations for Material Science Applications

The terminal alkyne group in this compound is a versatile handle for a wide range of chemical transformations, making it an attractive building block for new materials. nih.gov Future research is expected to leverage this reactivity to create polymers, functional surfaces, and other advanced materials.

The "click" chemistry of the terminal alkyne, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and selective method for attaching the molecule to other chemical entities. This could be utilized in the development of:

Functional Polymers: By incorporating this compound into polymer backbones or as pendant groups, materials with tailored properties such as hydrophilicity, chirality, and thermal stability could be designed.

Biomaterials: The biocompatibility of the tetrahydrofuran moiety could be exploited in the creation of novel biomaterials for applications in drug delivery and tissue engineering.

Advanced Coatings: The ability to functionalize surfaces with this molecule could lead to the development of coatings with specific wetting, adhesive, or anti-fouling properties.

The following table summarizes potential derivatization reactions and their applications:

Derivatization ReactionResulting Functional GroupPotential Material Science Application
Azide-Alkyne Cycloaddition TriazoleBioconjugation, Polymer Synthesis
Sonogashira Coupling Substituted AlkyneConjugated Polymers, Organic Electronics
Hydrosilylation VinylsilaneSilicones, Hybrid Materials nih.gov
Thiol-yne Reaction Vinyl SulfideCross-linked Networks, Adhesives

Advanced Mechanistic Insights through Combined Experimental and Theoretical Studies

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its use in synthesis and materials science. Future research should employ a combination of experimental techniques and computational modeling to elucidate the intricate details of its reactivity.

Key areas of focus for mechanistic studies include:

Stereoelectronic Effects: Investigating how the stereochemistry of the oxolane ring influences the reactivity of the ethynyl and hydroxyl groups.

Reaction Kinetics: Measuring the rates of key derivatization reactions to understand the factors that govern their efficiency.

Transition State Analysis: Using computational methods to model the transition states of reactions involving this molecule, providing insights into the origins of stereoselectivity.

By gaining a deeper understanding of the underlying mechanisms, researchers can design more effective catalysts and reaction conditions for the targeted synthesis of complex molecules and materials.

Expanding its Utility as a Versatile Building Block in Emerging Fields

The unique combination of functional groups and stereochemistry in this compound makes it a promising building block for a variety of emerging applications. nih.govresearchgate.net Its potential extends beyond traditional organic synthesis and materials science into areas such as medicinal chemistry and nanotechnology.

In medicinal chemistry , the tetrahydrofuran motif is found in a number of biologically active natural products. nih.gov The introduction of an ethynyl group provides a site for the attachment of pharmacophores or for use in bioorthogonal chemistry.

In nanotechnology , this molecule could be used to functionalize nanoparticles, nanotubes, and other nanomaterials, imparting new properties and enabling their use in sensing, imaging, and drug delivery applications.

The table below outlines potential applications in emerging fields:

Emerging FieldPotential Application of this compound
Medicinal Chemistry Synthesis of chiral drug candidates, bioorthogonal labeling.
Supramolecular Chemistry Construction of self-assembling systems, molecular recognition.
Agrochemicals Development of new pesticides and herbicides with specific modes of action.
Organic Electronics Synthesis of novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Basic: What are the optimal synthetic routes for (3S,4R)-4-ethynyloxolan-3-ol, considering stereochemical control and yield?

Methodological Answer:
The synthesis of this compound requires precise stereochemical control. Key steps include:

  • Hydroxyl Protection : Use protecting groups like tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions during ethynyl introduction .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Sharpless epoxidation derivatives) to ensure the (3S,4R) configuration, as seen in analogous oxolane syntheses .
  • Purification : Utilize column chromatography with chiral stationary phases or recrystallization to isolate the enantiomerically pure product .
    Challenges include minimizing racemization during deprotection and optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield .

Basic: How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:
The (3S,4R) configuration critically affects molecular interactions:

  • Target Binding : Stereochemistry determines spatial compatibility with enzymes or receptors. For example, fluorophenyl-piperidine analogs show altered bioactivity due to stereochemical mismatches .
  • Metabolic Stability : Enantiomers may undergo differential enzymatic processing. Chiral HPLC or capillary electrophoresis can compare metabolic rates of enantiomers .
  • Experimental Validation : Use competitive binding assays with enantiomerically pure samples to quantify stereospecific effects on IC₅₀ values .

Advanced: What advanced analytical techniques confirm the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Pair with polysaccharide-based columns (e.g., Chiralpak® AD-H) and UV/ECD detection to resolve enantiomers .
  • NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally related piperidine derivatives .
  • Polarimetry : Measure specific optical rotation and compare to literature values for purity assessment .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Modeling : Corrogate molecular descriptors (e.g., logP, polar surface area) with absorption/distribution parameters .
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) .
  • MD Simulations : Assess stability in biological membranes via GROMACS, focusing on hydroxyl and ethynyl group interactions .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .

Advanced: What strategies resolve contradictory bioactivity data in studies of this compound derivatives?

Methodological Answer:

  • Batch Reprodubility Checks : Standardize synthetic protocols (e.g., catalyst purity, reaction time) to minimize variability .
  • Orthogonal Assays : Validate bioactivity using both cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) systems .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
  • Cohort Stratification : In pharmacological studies, control for genetic polymorphisms in metabolic enzymes (e.g., CYP2D6) that affect compound processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.